Isomaltopentaose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

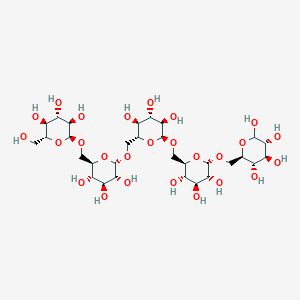

The compound “Isomaltopentaose” is a pentasaccharide composed of five glucose units linked by alpha-1,6-glycosidic bonds This structure is a type of oligosaccharide, which is a carbohydrate polymer made up of a small number of monosaccharides

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “Isomaltopentaose” typically involves enzymatic or chemical methods. Enzymatic synthesis uses glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. The reaction conditions for enzymatic synthesis often include optimal pH, temperature, and the presence of necessary cofactors.

Chemical synthesis, on the other hand, involves the stepwise addition of glucose units to a growing oligosaccharide chain. This method requires the use of protecting groups to prevent unwanted reactions and ensure the correct glycosidic linkage. The reaction conditions for chemical synthesis include specific solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of “this compound” may involve large-scale enzymatic processes due to their specificity and efficiency. These processes are optimized for high yield and purity, often using bioreactors to control the reaction environment. The final product is then purified using techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

“Isomaltopentaose” can undergo various chemical reactions, including:

Oxidation: The glucose units can be oxidized to form gluconic acid or other oxidized derivatives.

Reduction: The compound can be reduced to form sugar alcohols.

Substitution: Specific hydroxyl groups on the glucose units can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid, bromine water, and enzymes such as glucose oxidase.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Products include gluconic acid and other carboxylic acids.

Reduction: Products include sugar alcohols like sorbitol.

Substitution: Products vary depending on the substituent introduced, such as acetylated or methylated derivatives.

Aplicaciones Científicas De Investigación

Food Industry Applications

1.1 Low-Calorie Sweetener

Isomaltopentaose is widely used as a low-calorie sweetener in a variety of food products. It has a relative sweetness level of approximately 60% that of sucrose, making it suitable for baked goods, beverages, dairy products, and confectionery items. Its use helps reduce overall caloric intake while maintaining sweetness in foods .

1.2 Prebiotic Properties

IM5 exhibits prebiotic effects by promoting the growth of beneficial gut bacteria. This property contributes to improved gut health, enhanced mineral absorption, and potential cholesterol regulation. The prebiotic nature of this compound is particularly beneficial in functional foods aimed at improving digestive health .

1.3 Texture and Stability Enhancer

In food processing, this compound can improve the texture and stability of products. It helps retain moisture in baked goods and enhances the freshness and shelf life of various food items .

| Food Category | Max Use (g) | Level (%) |

|---|---|---|

| Baked Goods | 60 | 25 |

| Beverages | 240 | 5 |

| Dairy Products | 240 | 5 |

| Confectionery | Varies | Varies |

Pharmaceutical Applications

2.1 Drug Delivery Systems

this compound's unique structure allows it to be used in drug delivery systems. Its ability to encapsulate drugs can enhance bioavailability and control the release rates of therapeutic agents, making it a valuable excipient in pharmaceutical formulations .

2.2 Gut Health Supplements

Due to its prebiotic properties, this compound is incorporated into dietary supplements aimed at improving gut health. Studies have shown that it can enhance the growth of beneficial bacteria such as bifidobacteria and lactobacilli, contributing to overall gastrointestinal health .

Biotechnology Applications

3.1 Enzyme Substrate

this compound serves as a substrate for various enzymes in biotechnological applications. It can be utilized in enzyme-catalyzed reactions to produce other oligosaccharides or polysaccharides, facilitating research and development in carbohydrate chemistry .

3.2 Production of Functional Ingredients

The enzymatic production of this compound from starch involves various enzymes that modify starch properties. This process not only yields IM5 but also generates other valuable oligosaccharides that can be used in functional food ingredients .

Case Study 1: Prebiotic Effects on Gut Microbiota

A study conducted on healthy adults evaluated the fermentability of this compound and its effects on gut microbiota composition. Results indicated a significant increase in beneficial bacteria populations after consumption of IM5-enriched diets, demonstrating its potential as a prebiotic supplement .

Case Study 2: Application in Bakery Products

Research on the incorporation of this compound in bakery products revealed improved moisture retention and shelf life compared to traditional formulations. The study highlighted that IM5 could replace sugar without compromising taste or texture, making it an attractive option for health-conscious consumers .

Mecanismo De Acción

The mechanism by which “Isomaltopentaose” exerts its effects depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing cellular processes such as metabolism and signaling. The molecular targets and pathways involved can vary, but often include carbohydrate-binding proteins and glycosylation pathways.

Comparación Con Compuestos Similares

Similar Compounds

Maltose: A disaccharide composed of two glucose units linked by an alpha-1,4-glycosidic bond.

Isomaltose: A disaccharide with an alpha-1,6-glycosidic bond between two glucose units.

Dextran: A polysaccharide composed of glucose units linked primarily by alpha-1,6-glycosidic bonds.

Uniqueness

“Isomaltopentaose” is unique due to its specific pentasaccharide structure with consecutive alpha-1,6-glycosidic linkages. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.

Propiedades

IUPAC Name |

(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O26/c31-1-6-11(32)17(38)22(43)27(53-6)49-3-8-13(34)19(40)24(45)29(55-8)51-5-10-15(36)20(41)25(46)30(56-10)50-4-9-14(35)18(39)23(44)28(54-9)48-2-7-12(33)16(37)21(42)26(47)52-7/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17+,18+,19+,20+,21-,22-,23-,24-,25-,26?,27+,28+,29+,30+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJNEIZIUZSCIE-DQEKYIGCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O5)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OC[C@@H]5[C@H]([C@@H]([C@H](C(O5)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O26 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.